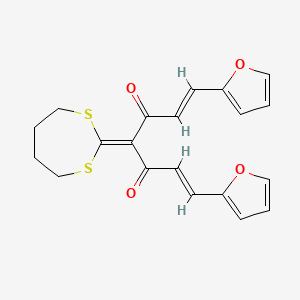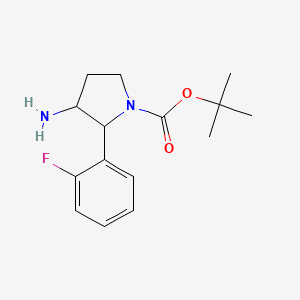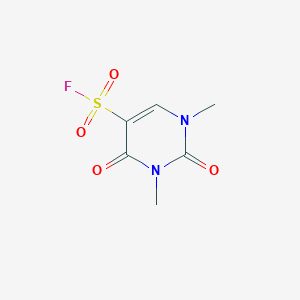![molecular formula C11H23NS B13217828 4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
4-[2-(tert-Butylsulfanyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(tert-Butylsulfanyl)ethyl]piperidine is a chemical compound with the molecular formula C11H23NS. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-Butylsulfanyl)ethyl]piperidine typically involves the reaction of piperidine with tert-butylthiol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
[ \text{Piperidine} + \text{tert-Butylthiol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(tert-Butylsulfanyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various piperidine derivatives.
Substitution: Compounds with different functional groups replacing the tert-butylsulfanyl group.
Applications De Recherche Scientifique
4-[2-(tert-Butylsulfanyl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(tert-Butylsulfanyl)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(Methylsulfanyl)ethyl]piperidine
- 4-[2-(Ethylsulfanyl)ethyl]piperidine
- 4-[2-(Isopropylsulfanyl)ethyl]piperidine
Uniqueness
4-[2-(tert-Butylsulfanyl)ethyl]piperidine is unique due to the presence of the tert-butylsulfanyl group, which imparts specific chemical properties such as increased steric hindrance and stability. This makes it distinct from other piperidine derivatives and suitable for specialized applications.
Propriétés
Formule moléculaire |
C11H23NS |
|---|---|
Poids moléculaire |
201.37 g/mol |
Nom IUPAC |
4-(2-tert-butylsulfanylethyl)piperidine |
InChI |
InChI=1S/C11H23NS/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h10,12H,4-9H2,1-3H3 |
Clé InChI |
SJXSFLKLCDQOHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCCC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13217812.png)
![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)




